methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine
Description
3-(2-Bromo-4-fluorophenoxy)piperidine is a halogenated piperidine derivative characterized by a phenoxy substituent at the 3-position of the piperidine ring, with bromo and fluoro groups at the 2- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₁H₁₂BrFNO, and it is closely related to analogs such as 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride (CAS: 647014-45-7) and 3-(4-Bromo-2-fluorophenoxy)piperidine (CAS: 946726-15-4) . The positioning of halogens on the phenoxy ring influences its electronic properties, reactivity, and biological interactions, making it a subject of interest in structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-methyl-1-[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-16(3)9-11/h8-10,12-13H,4-7H2,1-3H3/t10-,12+/m0/s1 |
InChI Key |
AWKWXITXBWLLJK-CMPLNLGQSA-N |
Isomeric SMILES |
CNC[C@@H]1CCCN([C@H]1C2=CN(N=C2)C)C |
Canonical SMILES |
CNCC1CCCN(C1C2=CN(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chiral Piperidine Core
Method:
A common approach begins with the asymmetric hydrogenation or chiral auxiliary-mediated synthesis of a piperidine precursor.
-
- A suitable precursor such as a 1,4-dihydropyridine derivative or a protected pyridine ring.
-
- Use of chiral catalysts (e.g., chiral Rh or Ru complexes) or chiral auxiliaries (e.g., Evans' auxiliary) to induce stereoselectivity at the 2- and 3-positions.
-
- Hydrogenation under mild conditions (e.g., 1-10 atm H₂, in the presence of chiral catalysts) to obtain the (2R,3S)-configured piperidine.
Final Functionalization: Methylation of the Amine
The terminal step involves methylation of the amino group to afford the methylamine functionality:
-
- Nucleophilic methylation using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate or sodium hydride.
-
- Conducted under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures.
Purification and Characterization
-
- Techniques such as column chromatography, recrystallization, or preparative HPLC are employed to isolate the pure compound.
-
- Confirmed via NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral chromatography to verify stereochemistry.
Supporting Data and Research Findings
| Reaction Step | Reagents | Conditions | Yield/Comments |
|---|---|---|---|
| Asymmetric hydrogenation | Chiral Rh catalyst, H₂ | 1-10 atm, room temp | High stereoselectivity |
| N-methylation | Methyl iodide, base | Room temp, inert atmosphere | Regioselective methylation |
| Pyrazole synthesis | Hydrazine hydrate, diketone | Reflux | Regioselective formation |
| Pyrazole coupling | Halogenated pyrazole, piperidine | DMF, K₂CO₃ | Efficient linkage |
Chemical Reactions Analysis
Types of Reactions
Methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, bases, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The pyrazole moiety is known to bind to specific active sites, modulating the activity of the target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Halogen Substitution Patterns
The orientation of halogens on the phenoxy ring significantly impacts physicochemical and biological properties. Key comparisons include:
Key Findings :
- Electronic Effects: The electron-withdrawing nature of Br and F alters the phenoxy ring’s electron density, influencing reactivity in coupling reactions (e.g., Suzuki-Miyaura) and binding to biological targets .
- Biological Activity : Positional isomers may exhibit divergent binding affinities. For example, in LSD1 inhibitors, substituents at the 3-position of piperidine enhance potency compared to other positions .
Piperidine Derivatives with Halogenated Phenoxy Groups
Comparisons with other halogenated piperidine derivatives highlight the role of substituent diversity:
Key Findings :
- Lipophilicity: Bromo and fluoro substituents balance hydrophobicity and polarity, impacting pharmacokinetic properties. For instance, 3-(2-Bromo-4-fluorophenoxy)piperidine may exhibit better solubility than dichloro analogs .
- Synthetic Utility : Piperidine derivatives with para-fluoro substituents are frequently employed in catalytic coupling reactions due to their stability and reactivity .
Piperidine vs. Piperazine Analogs
Replacement of the piperidine ring with piperazine introduces a second nitrogen atom, altering conformational and electronic properties:
Key Findings :
- Piperazine analogs often show improved solubility and target engagement due to increased hydrogen-bonding capacity .
- Piperidine derivatives like 3-(2-Bromo-4-fluorophenoxy)piperidine may offer greater metabolic stability in vivo due to reduced polarity .
Chiral Piperidine Derivatives
Chiral centers in piperidine rings enhance selectivity for biological targets. For example:
- PCAF Inhibitors : Introduction of chiral centers at the 3- or 5-positions of piperidine improved binding affinity (KD values from >200 nM to ~150 nM) .
Biological Activity
Methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, a compound featuring a piperidine structure with a pyrazole substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C12H22N4 |
| Molecular Weight | 222.25 g/mol |
| IUPAC Name | N-methyl-1-((2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl)methanamine |
| PubChem CID | 1807885 |
| Appearance | Liquid |
| Purity | 95% |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific compound has shown promising results in various studies.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance:
- Inhibition of Cancer Cell Lines : A study demonstrated that certain pyrazole derivatives significantly inhibited proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with enhanced effects when combined with doxorubicin .
- Mechanism of Action : The antitumor effects are often linked to the inhibition of key signaling pathways involved in cancer cell survival and proliferation, such as BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
Pyrazole compounds have also been noted for their anti-inflammatory properties:
- Cytokine Modulation : Research indicates that these compounds can modulate cytokine production, thereby reducing inflammation in various models .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored extensively:
- Broad Spectrum Activity : Certain derivatives have shown activity against various pathogens, indicating their potential as antimicrobial agents .
Case Studies and Research Findings
- Case Study on Antitumor Activity :
- Synergistic Effects with Other Drugs :
- Mechanistic Studies :
Q & A
Q. Why do purification methods yield varying enantiomeric excess (ee) values?
- Methodological Answer :
- Chiral Stationary Phases : Compare ee using amylose vs. cellulose columns in HPLC .
- Crystallization Screening : Optimize solvent mixtures (e.g., ethanol/water) to enhance enantiomer separation .
Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
| Parameter | ||
|---|---|---|
| Catalyst | CuBr (0.1 eq.) | Pd/C (5% wt.) |
| Reaction Time | 48 hours | 24 hours |
| Yield | 17.9% | 35% |
| Purification | Column Chromatography | Recrystallization |
Q. Table 2: Biological Activity Comparison
| Assay Type | IC50 (nM) | Selectivity Index |
|---|---|---|
| Kinase A Inhibition | 12 ± 1.5 | >100 (vs. Kinase B) |
| Antiproliferative (HeLa) | 450 ± 30 | 3.2 (vs. HEK293) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
